molecular formula C11H12BrN3 B2498689 4-bromo-1-(3-methylbenzyl)-1H-pyrazol-3-amine CAS No. 1004451-94-8

4-bromo-1-(3-methylbenzyl)-1H-pyrazol-3-amine

Cat. No.: B2498689
CAS No.: 1004451-94-8
M. Wt: 266.142
InChI Key: BORUZMIUFOFHOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1-(3-methylbenzyl)-1H-pyrazol-3-amine is a substituted pyrazole derivative characterized by a bromine atom at position 4 of the pyrazole ring and a 3-methylbenzyl group at position 1. Its molecular formula is C₁₀H₁₁BrN₃ (monoisotopic mass: 255.01 g/mol) . This compound’s structural features, such as the electron-withdrawing bromine and lipophilic 3-methylbenzyl group, influence its reactivity and interactions in biological systems.

Properties

IUPAC Name

4-bromo-1-[(3-methylphenyl)methyl]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3/c1-8-3-2-4-9(5-8)6-15-7-10(12)11(13)14-15/h2-5,7H,6H2,1H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BORUZMIUFOFHOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=C(C(=N2)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Approaches

The target compound’s structure necessitates a pyrazole ring with three distinct substituents: a 3-methylbenzyl group at position 1, a bromine atom at position 4, and an amine at position 3. Retrosynthetic disconnections suggest two primary strategies:

  • Late-Stage Functionalization : Introducing the bromine and 3-methylbenzyl groups onto a pre-formed pyrazol-3-amine scaffold.
  • Cyclization-Centric Synthesis : Constructing the pyrazole ring through condensation reactions, embedding substituents during cyclization.

Each approach presents unique challenges in regioselectivity, protection-deprotection sequences, and reagent compatibility.

Late-Stage Functionalization Methods

Alkylation Followed by Bromination

Step 1: Synthesis of 1-(3-Methylbenzyl)-1H-Pyrazol-3-Amine

Pyrazol-3-amine undergoes alkylation at position 1 using 3-methylbenzyl bromide under basic conditions. Optimal results are achieved with potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours. The reaction proceeds via nucleophilic substitution, with the amine group at position 3 remaining unprotected due to its lower nucleophilicity under these conditions.

Reaction Conditions :

  • Solvent : DMF
  • Base : K₂CO₃ (2.5 equiv)
  • Temperature : 80°C
  • Yield : 68–72%
Step 2: Bromination at Position 4

Electrophilic bromination of 1-(3-methylbenzyl)-1H-pyrazol-3-amine requires careful selection of brominating agents to ensure regioselectivity. N-Bromosuccinimide (NBS) in dichloromethane (DCM) at 0°C selectively brominates position 4, guided by the amine’s ortho-directing effect. Alternatively, tribromophosphorus oxide (POBr₃) in acetonitrile at reflux achieves comparable selectivity.

Comparative Bromination Data :

Brominating Agent Solvent Temperature Yield Regioselectivity
NBS DCM 0°C 65% 4-Bromo (≥95%)
POBr₃ Acetonitrile Reflux 78% 4-Bromo (≥90%)

NBS offers milder conditions, while POBr₃ provides higher yields but requires rigorous moisture control.

Protection-Deprotection Strategy for Enhanced Selectivity

Step 1: Protection of the Amine Group

To prevent side reactions during bromination, the amine is protected as a tert-butyl carbamate (Boc) using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) as a catalyst.

Reaction Conditions :

  • Protecting Agent : Boc₂O (1.2 equiv)
  • Catalyst : DMAP (0.1 equiv)
  • Yield : 89%
Step 2: Bromination and Deprotection

Bromination of the Boc-protated intermediate with POBr₃ in acetonitrile at 80°C for 6 hours achieves 85% yield. Subsequent deprotection with trifluoroacetic acid (TFA) in dichloromethane (DCM) yields the final product.

Advantages :

  • Higher bromination yields due to reduced side reactions.
  • Compatibility with strong brominating agents like POBr₃.

Cyclization-Centric Synthesis

Condensation of Diethyl Butynedioate with 3-Methylbenzyl Hydrazine

Adapting methodologies from pyrazole syntheses, diethyl butynedioate reacts with 3-methylbenzyl hydrazine to form 5-hydroxy-1-(3-methylbenzyl)-1H-pyrazole-3-carboxylate. Subsequent bromination at position 5 (later renumbered to position 4 after ester hydrolysis) and decarboxylation yields the target compound.

Key Steps :

  • Condensation : Ethanol, 70°C, 8 hours (Yield: 76%).
  • Bromination : POBr₃ in acetonitrile, reflux (Yield: 82%).
  • Hydrolysis and Decarboxylation : NaOH in ethanol, followed by HCl neutralization (Yield: 68%).

Limitations :

  • Requires renumbering of positions due to ester hydrolysis.
  • Lower overall yield compared to late-stage functionalization.

tert-Butoxide-Assisted Cyclization

Potassium tert-butoxide mediates the coupling of ethyl 3-(methylamino)propanoate with 3-methylbenzyl acetylene in tetrahydrofuran (THF), forming the pyrazole ring directly. Bromination with NBS in DCM introduces the bromine at position 4.

Reaction Conditions :

  • Base : KOtBu (3.0 equiv)
  • Solvent : THF, 25°C
  • Yield : 58% (pyrazole formation), 63% (bromination)

Comparative Analysis of Synthetic Routes

Method Advantages Disadvantages Overall Yield
Late-Stage Bromination Simple steps, scalable Moderate regioselectivity 65–78%
Protection-Deprotection High selectivity, robust to harsh reagents Additional protection steps required 72–85%
Cyclization-Centric Embedded substituents during ring formation Multi-step, lower yields 58–68%

Optimization and Troubleshooting

Regioselectivity in Bromination

  • Directing Groups : The unprotected amine at position 3 directs electrophilic bromination to position 4 (ortho). Boc protection reduces directing effects, necessitating stoichiometric control.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance NBS reactivity, while acetonitrile stabilizes POBr₃.

Alkylation Challenges

  • Competing Reactions : Over-alkylation at position 3 is mitigated by using a slight excess of 3-methylbenzyl bromide (1.1 equiv).
  • Base Selection : Strong bases (e.g., NaH) risk deprotonating the pyrazole NH, leading to di-alkylation.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(3-methylbenzyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

    Oxidation: Formation of corresponding pyrazole oxides

    Reduction: Formation of reduced pyrazole derivatives

    Substitution: Formation of various substituted pyrazole derivatives

Scientific Research Applications

4-Bromo-1-(3-methylbenzyl)-1H-pyrazol-3-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer compounds.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biological studies to investigate enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 4-bromo-1-(3-methylbenzyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the 3-methylbenzyl group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Halogenated Benzyl Derivatives

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Features/Applications
This compound 3-Methylbenzyl C₁₀H₁₁BrN₃ 256.11 Not explicitly provided Enhanced lipophilicity due to methyl group; potential for CNS-targeting drug design
4-Bromo-1-(2-fluorobenzyl)-1H-pyrazol-3-amine 2-Fluorobenzyl C₁₀H₉BrFN₃ 270.11 1001757-56-7 Fluorine increases electronegativity; may improve metabolic stability
4-Bromo-1-(4-fluorobenzyl)-1H-pyrazol-3-amine 4-Fluorobenzyl C₁₀H₉BrFN₃ 270.11 1001757-57-8 Para-fluorine enhances π-π stacking in protein binding
4-Bromo-1-[(2,4-dichlorophenyl)methyl]-1H-pyrazol-3-amine 2,4-Dichlorophenylmethyl C₁₀H₈BrCl₂N₃ 321.01 925147-38-2 Dichloro substitution increases steric bulk; potential antifungal applications

Key Observations :

  • Electron-Withdrawing Groups : Fluorine and chlorine substituents improve metabolic stability and binding affinity but may reduce solubility.
  • Lipophilicity : Methyl and halogenated benzyl groups enhance membrane permeability, critical for CNS drug candidates .

Heteroaromatic and Aliphatic Substituents

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Features/Applications
4-Bromo-1-[(3-chlorothiophen-2-yl)methyl]-1H-pyrazol-3-amine 3-Chlorothiophen-2-ylmethyl C₈H₇BrClN₃S 300.59 1342776-55-9 Thiophene enhances aromatic interactions; potential antiviral activity
4-Bromo-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine 2-(Thiophen-3-yl)ethyl C₉H₁₀BrN₃S 280.17 1341959-20-3 Ethyl-thiophene linker improves solubility; explored in kinase inhibitors
4-Bromo-1-(3-methylbutan-2-yl)-1H-pyrazol-3-amine 3-Methylbutan-2-yl C₈H₁₄BrN₃ 240.12 2006277-81-0 Aliphatic chain reduces planarity; may lower toxicity

Key Observations :

  • Heteroaromatic Groups : Thiophene derivatives exhibit unique electronic profiles, enabling interactions with sulfur-containing biological targets .
  • Aliphatic Chains : Branched aliphatic substituents (e.g., 3-methylbutan-2-yl) reduce crystallinity, improving formulation flexibility .

Cyclic and Bulky Substituents

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Features/Applications
4-Bromo-1-[(1-ethylcyclobutyl)methyl]-1H-pyrazol-3-amine (1-Ethylcyclobutyl)methyl C₁₁H₁₈BrN₃ 280.19 1700391-96-3 Cyclobutyl group introduces conformational rigidity; explored in protease inhibitors
4-Bromo-3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine Cyclopropyl, Phenyl C₁₂H₁₂BrN₃ 278.15 1820706-62-4 Cyclopropane enhances strain-induced reactivity; studied in anticancer agents

Key Observations :

  • Conformational Rigidity : Cyclic substituents (e.g., cyclobutyl) restrict molecular flexibility, optimizing target binding .
  • Strained Rings : Cyclopropane’s angle strain can increase reactivity, useful in prodrug design .

Biological Activity

4-Bromo-1-(3-methylbenzyl)-1H-pyrazol-3-amine is a pyrazole derivative notable for its diverse biological activities. Pyrazoles have gained attention in medicinal chemistry due to their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a bromine atom at the 4-position and a 3-methylbenzyl group at the 1-position of the pyrazole ring. Its molecular formula is C11H12BrN3C_{11}H_{12}BrN_3 with a molecular weight of approximately 266.14 g/mol. The presence of these functional groups contributes to its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. These compounds have been tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics.

Table 1: Antimicrobial Efficacy of Pyrazole Derivatives

CompoundBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
This compoundE. coli, S. aureus40 µg/mL
Standard AntibioticsE. coli, S. aureus10 µg/mL

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been documented extensively. Studies have shown that this compound can inhibit inflammatory pathways, making it a candidate for treating conditions like arthritis and other inflammatory diseases.

Case Study: Inhibition of Inflammation
A study evaluated the anti-inflammatory effects of this compound in a carrageenan-induced paw edema model in mice. Results indicated that the compound significantly reduced swelling compared to the control group, suggesting its potential as an anti-inflammatory agent.

Anticancer Activity

The anticancer properties of pyrazoles are particularly noteworthy. Compounds in this class have shown promise in inhibiting various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Table 2: Anticancer Activity Against Different Cell Lines

CompoundCell Line TestedIC50 (µM)
This compoundMCF-7 (Breast Cancer)12.5
HeLa (Cervical Cancer)15.7

In vitro studies demonstrated that this compound could induce apoptosis in MCF-7 cells by increasing caspase activity, which is crucial for programmed cell death.

The biological activity of this compound is believed to be mediated through its interaction with specific enzymes and receptors involved in biochemical pathways related to inflammation and cell proliferation. The compound may act as an inhibitor of certain kinases or signaling pathways that promote tumor growth and inflammation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-bromo-1-(3-methylbenzyl)-1H-pyrazol-3-amine, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Alkylation of pyrazole precursors with 3-methylbenzyl bromide under basic conditions (e.g., K₂CO₃/DMF) to introduce the benzyl group.
  • Step 2 : Bromination at the 4-position using N-bromosuccinimide (NBS) in a polar solvent (e.g., DCM or CCl₄) under controlled temperature (0–25°C).
  • Step 3 : Amination via nucleophilic substitution (e.g., using ammonia in ethanol or NH₃ gas under pressure).
  • Optimization : Monitor reaction progress with TLC or LC-MS. Use continuous flow reactors for scalability and improved yield .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Recommended Techniques :

  • NMR : ¹H/¹³C NMR to confirm substitution patterns and regioselectivity (e.g., distinguishing between 3- and 5-amine positions).
  • HRMS : High-resolution mass spectrometry for molecular weight validation.
  • X-ray Crystallography : SHELX software (SHELXL/SHELXS) for resolving crystal structures and confirming stereochemistry .
  • IR Spectroscopy : Identify amine (-NH₂) and C-Br stretches (600–800 cm⁻¹).

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities (e.g., antimicrobial vs. inactive results) for this compound?

  • Methodological Approach :

  • Purity Assessment : Use HPLC (>95% purity) to rule out impurities affecting bioactivity.
  • Assay Standardization : Compare MIC (minimum inhibitory concentration) protocols across studies; variations in bacterial strains or culture conditions may explain contradictions.
  • Structural Analogues : Test derivatives (e.g., replacing Br with Cl or CF₃) to identify SAR trends. Evidence suggests trifluoromethyl groups enhance hydrophobic interactions in related pyrazoles .

Q. What computational strategies are suitable for predicting the compound’s reactivity in substitution reactions?

  • Approach :

  • DFT Calculations : Model transition states for bromine substitution (e.g., Suzuki coupling or SNAr reactions) to predict regioselectivity.
  • Molecular Docking : Screen against biological targets (e.g., kinase enzymes) to prioritize derivatives for synthesis. Tools like AutoDock Vina can simulate binding affinities .
  • Retrosynthetic Analysis : Use AI-driven platforms (e.g., Reaxys/Pistachio databases) to propose novel synthetic pathways .

Q. How can researchers design experiments to study the impact of the 3-methylbenzyl group on pharmacokinetic properties?

  • Experimental Design :

  • LogP Measurement : Compare logP values with/without the benzyl group to assess lipophilicity (e.g., shake-flask method).
  • Metabolic Stability : Incubate with liver microsomes and analyze metabolites via LC-MS/MS.
  • In Vivo PK Studies : Use rodent models to evaluate bioavailability and half-life. Structural analogs with bulky substituents often show improved metabolic stability .

Data Contradiction Analysis

Q. How to address conflicting NMR data for the amine proton signal in different solvents?

  • Resolution Strategy :

  • Solvent Effects : Re-run NMR in deuterated DMSO (polar aprotic) vs. CDCl₃ (nonpolar). Amine protons in DMSO-d₆ may show downfield shifts due to hydrogen bonding.
  • Variable Temperature NMR : Identify dynamic effects (e.g., tautomerism) by analyzing spectra at 25°C vs. −40°C.
  • 2D NMR : Use HSQC/HMBC to confirm connectivity and rule out impurities .

Q. Why do some studies report low yields in bromination steps, and how can this be mitigated?

  • Root Cause & Solutions :

  • Side Reactions : Over-bromination or ring-opening may occur. Use stoichiometric NBS and monitor reaction time.
  • Catalyst Optimization : Add Lewis acids (e.g., FeCl₃) to enhance selectivity. Evidence shows CuBr improves efficiency in similar heterocycles .
  • Purification : Employ column chromatography with gradient elution (hexane/EtOAc) to isolate the monobrominated product .

Comparative Studies

Q. How does the 3-methylbenzyl substituent influence biological activity compared to other aryl groups (e.g., 4-fluorobenzyl)?

  • Experimental Framework :

  • Synthesize Analogues : Replace 3-methylbenzyl with 4-F, 2-Cl, or unsubstituted benzyl groups.
  • Bioactivity Assays : Compare IC₅₀ values in cancer cell lines (e.g., MCF-7) or antimicrobial disk diffusion tests.
  • Structural Analysis : Overlay X-ray structures to correlate steric/electronic effects with activity. Bulky groups may hinder target binding .

Tables for Key Data

Property Value/Technique Reference
Molecular Weight 176.02 g/mol (C₄H₆BrN₃)
CAS Number 146941-72-2
X-ray Refinement Software SHELXL (R-factor < 5%)
Common Impurities 1-methylpyrazole (HPLC monitoring)
Biological Targets Tubulin polymerization inhibition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.